molecular formula C8H9N3O B14054055 (R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine

(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine

Cat. No.: B14054055
M. Wt: 163.18 g/mol
InChI Key: PDSWWKJQKOVXLA-RXMQYKEDSA-N
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Description

®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is a chiral organic compound featuring a benzo[c][1,2,5]oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine typically involves the construction of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Chiral Resolution: Separation of the ®-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This may include continuous flow synthesis and the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzo[c][1,2,5]oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: Used as a building block for more complex molecules.

Biology

    Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.

    Benzo[C][1,2,5]oxadiazole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the benzo[c][1,2,5]oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(1R)-1-(2,1,3-benzoxadiazol-5-yl)ethanamine

InChI

InChI=1S/C8H9N3O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

PDSWWKJQKOVXLA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC2=NON=C2C=C1)N

Canonical SMILES

CC(C1=CC2=NON=C2C=C1)N

Origin of Product

United States

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